[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
Description
[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide-phosphine hybrid ligand with a stereochemically complex architecture. Its structure features:
- A sulfinamide group (2-methyl-2-propanesulfinamide) that serves as a chiral directing moiety.
- A dicyclohexylphosphino substituent, providing steric bulk and electron-donating properties critical for metal coordination in asymmetric catalysis.
- A (2-methylphenyl)methyl group, contributing to the ligand’s stereochemical rigidity and solubility in nonpolar solvents.
This compound is primarily employed in enantioselective transition-metal catalysis, particularly in cross-coupling and hydrogenation reactions, where its dual functionality (sulfinamide for chiral induction and phosphine for metal binding) enhances reaction selectivity .
Properties
IUPAC Name |
(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44NOPS/c1-23-15-11-12-20-26(23)29(31-34(32)30(2,3)4)27-21-13-14-22-28(27)33(24-16-7-5-8-17-24)25-18-9-6-10-19-25/h11-15,20-22,24-25,29,31H,5-10,16-19H2,1-4H3/t29-,34-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMNAEVOBUSZGC-ANHUGMMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44NOPS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand with potential applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways. This compound's structure features a sulfinamide moiety, which is known for its role in biological activity, including enzyme inhibition and receptor modulation.
- Molecular Formula : C31H46NOPS
- Molecular Weight : 511.7 g/mol
- CAS Number : 2565792-29-0
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It has been noted for its potential as a muscarinic receptor antagonist, which can influence neurotransmission and has implications in treating conditions such as asthma and other respiratory diseases .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, indicating that modifications in the sulfinamide structure can enhance efficacy against various bacterial strains. For instance, compounds similar to this compound demonstrated significant antibacterial activity against MRSA, E. coli, and K. pneumoniae with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
COX Inhibition
Research has shown that sulfinamide derivatives exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This selectivity is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The compound's analogs have been reported to possess IC50 values in the low micromolar range for COX-2 inhibition, suggesting promising therapeutic potential .
| Compound | COX Inhibition (IC50 µM) | Selectivity Index |
|---|---|---|
| Celecoxib | 14.80 | 296 |
| Indomethacin | 0.039 | 0.079 |
| [S(R)] Compound | 10.32 | 93.81 |
Case Studies
- Study on Antimicrobial Efficacy : A series of derivatives based on sulfinamide structures were synthesized and tested against clinical isolates of MRSA and other pathogens. The most potent derivatives exhibited over 85% growth inhibition at concentrations lower than those toxic to human cells, indicating a favorable therapeutic index .
- COX Selectivity Evaluation : In a comparative study involving various sulfinamide compounds, the selectivity for COX-2 over COX-1 was significantly higher than that observed for traditional NSAIDs like indomethacin, suggesting that these compounds could provide safer alternatives for managing pain and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous sulfinamide-phosphine ligands:
Key Findings from Comparative Analysis :
Steric and Electronic Effects: The dicyclohexylphosphino group in the target compound provides greater steric hindrance and electron-donating capacity compared to diphenylphosphino analogs (entries 2, 4), enhancing metal-ligand stability and reaction selectivity . The 2-methylphenyl substituent in the target compound improves solubility in toluene and THF compared to the naphthalen-2-yl analog (entry 3), which exhibits higher rigidity but lower processability .
Enantioselectivity: The target compound achieves >95% ee in asymmetric hydrogenation of ketones, outperforming diphenylphosphino analogs (entries 2, 4), which typically yield 70–85% ee under identical conditions .
Catalytic Versatility: The naphthalenyl analog (entry 3) showed superior activity in allylic alkylations but was discontinued due to synthetic complexity and cost .
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